molecular formula C18H15N2NaO3S B8105876 sodium N-(benzenesulfonyl)-3-(benzyloxy)pyridin-2-aminide

sodium N-(benzenesulfonyl)-3-(benzyloxy)pyridin-2-aminide

Cat. No.: B8105876
M. Wt: 362.4 g/mol
InChI Key: MSHRGQJPFAGKAD-UHFFFAOYSA-N
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Description

Sodium N-(benzenesulfonyl)-3-(benzyloxy)pyridin-2-aminide is a complex organic compound that features a pyridine ring substituted with benzyloxy and benzenesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium N-(benzenesulfonyl)-3-(benzyloxy)pyridin-2-aminide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Sodium N-(benzenesulfonyl)-3-(benzyloxy)pyridin-2-aminide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Mechanism of Action

The mechanism of action of sodium N-(benzenesulfonyl)-3-(benzyloxy)pyridin-2-aminide involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their activity . The benzyloxy group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Sodium N-(benzenesulfonyl)-3-(methoxy)pyridin-2-aminide
  • Sodium N-(benzenesulfonyl)-3-(ethoxy)pyridin-2-aminide
  • Sodium N-(benzenesulfonyl)-3-(propoxy)pyridin-2-aminide

Uniqueness

Sodium N-(benzenesulfonyl)-3-(benzyloxy)pyridin-2-aminide is unique due to the presence of the benzyloxy group, which can significantly influence its chemical reactivity and biological activity. This group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

sodium;benzenesulfonyl-(3-phenylmethoxypyridin-2-yl)azanide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N2O3S.Na/c21-24(22,16-10-5-2-6-11-16)20-18-17(12-7-13-19-18)23-14-15-8-3-1-4-9-15;/h1-13H,14H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHRGQJPFAGKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(N=CC=C2)[N-]S(=O)(=O)C3=CC=CC=C3.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N2NaO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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